molecular formula C9H9BrFN B13056726 (1R)-1-(3-Bromo-5-fluorophenyl)prop-2-enylamine

(1R)-1-(3-Bromo-5-fluorophenyl)prop-2-enylamine

Cat. No.: B13056726
M. Wt: 230.08 g/mol
InChI Key: NZYBLMSIHKTFRG-SECBINFHSA-N
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Description

(1R)-1-(3-Bromo-5-fluorophenyl)prop-2-enylamine is an organic compound that belongs to the class of phenylpropylamines. This compound features a bromine and fluorine atom substituted on the phenyl ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(3-Bromo-5-fluorophenyl)prop-2-enylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-5-fluorobenzaldehyde and allylamine.

    Reaction Conditions: The key step involves a condensation reaction between 3-bromo-5-fluorobenzaldehyde and allylamine under basic conditions to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and minimize by-products.

    Automated Purification Systems: Using automated purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(3-Bromo-5-fluorophenyl)prop-2-enylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like sodium methoxide (NaOMe) or sodium hydride (NaH) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenylpropylamines.

Scientific Research Applications

(1R)-1-(3-Bromo-5-fluorophenyl)prop-2-enylamine has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, such as acting as a precursor to pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-(3-Bromo-5-fluorophenyl)prop-2-enylamine involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence its binding affinity and reactivity with enzymes or receptors. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(3-Bromo-4-fluorophenyl)prop-2-enylamine: Similar structure with a different position of the fluorine atom.

    (1R)-1-(3-Chloro-5-fluorophenyl)prop-2-enylamine: Substitution of bromine with chlorine.

    (1R)-1-(3-Bromo-5-chlorophenyl)prop-2-enylamine: Substitution of fluorine with chlorine.

Uniqueness

The unique combination of bromine and fluorine atoms in (1R)-1-(3-Bromo-5-fluorophenyl)prop-2-enylamine can result in distinct chemical properties and reactivity compared to similar compounds. These differences can influence its applications and effectiveness in various fields.

Properties

Molecular Formula

C9H9BrFN

Molecular Weight

230.08 g/mol

IUPAC Name

(1R)-1-(3-bromo-5-fluorophenyl)prop-2-en-1-amine

InChI

InChI=1S/C9H9BrFN/c1-2-9(12)6-3-7(10)5-8(11)4-6/h2-5,9H,1,12H2/t9-/m1/s1

InChI Key

NZYBLMSIHKTFRG-SECBINFHSA-N

Isomeric SMILES

C=C[C@H](C1=CC(=CC(=C1)Br)F)N

Canonical SMILES

C=CC(C1=CC(=CC(=C1)Br)F)N

Origin of Product

United States

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